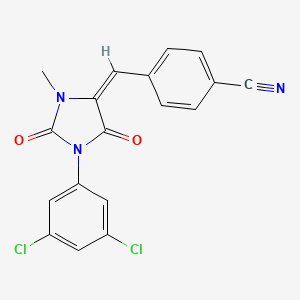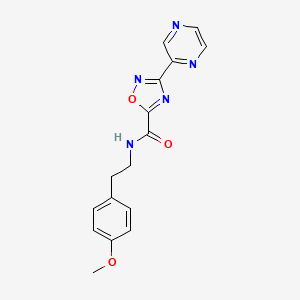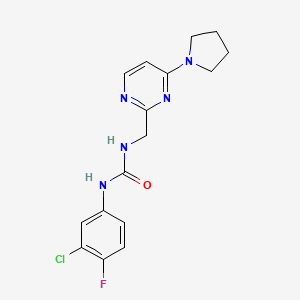
(E)-4-((1-(3,5-Dichlorophenyl)-3-methyl-2,5-dioxoimidazolidin-4-ylidene)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule with a complex structure. It contains a dichlorophenyl group, an imidazolidinone group, and a benzonitrile group. These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The compound has several functional groups, including a dichlorophenyl group, an imidazolidinone group, and a benzonitrile group. These groups can participate in various chemical reactions and can influence the physical and chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups can influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Derivatives
Synthesis of Triazafulvalene Derivatives : A study by Uršič, Svete, & Stanovnik (2010) describes the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, which are derivatives of a new triazafulvalene system. This involves a cycloaddition process followed by substitution and heating in ethanol.
Rapid and Efficient Synthesis of Nitrogen and Sulfur Containing Compounds : Mistry and Desai (2006) detail the preparation of compounds with structural similarities to (E)-4-((1-(3,5-Dichlorophenyl)-3-methyl-2,5-dioxoimidazolidin-4-ylidene)methyl)benzonitrile. These compounds have been synthesized via microwave-assisted reactions and have shown antibacterial and antifungal activities Mistry & Desai, 2006.
Synthesis of Novel Anticancer Agents : Penthala, Reddy, and Crooks (2011) synthesized novel compounds related to (E)-4-((1-(3,5-Dichlorophenyl)-3-methyl-2,5-dioxoimidazolidin-4-ylidene)methyl)benzonitrile, demonstrating potent growth inhibition against melanoma and ovarian cancer cells Penthala, Reddy, & Crooks, 2011.
Applications in Various Fields
Corrosion Inhibition in Oil-well Tubular Steel : Yadav, Sharma, and Kumar (2015) explored compounds structurally similar to (E)-4-((1-(3,5-Dichlorophenyl)-3-methyl-2,5-dioxoimidazolidin-4-ylidene)methyl)benzonitrile as corrosion inhibitors in oil-well tubular steel Yadav, Sharma, & Kumar, 2015.
Antimicrobial Activity of Derivatives : El-Meguid (2014) synthesized derivatives containing a benzoimidazole moiety, similar to the structure , and found them effective against various bacteria and fungi El-Meguid, 2014.
Antibacterial Activity and Molecular Docking Analysis : Shanmugapriya et al. (2021) studied a compound similar to (E)-4-((1-(3,5-Dichlorophenyl)-3-methyl-2,5-dioxoimidazolidin-4-ylidene)methyl)benzonitrile for its antibacterial activity and conducted molecular docking analysis to understand its interactions at the molecular level Shanmugapriya et al., 2021.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(E)-[1-(3,5-dichlorophenyl)-3-methyl-2,5-dioxoimidazolidin-4-ylidene]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O2/c1-22-16(6-11-2-4-12(10-21)5-3-11)17(24)23(18(22)25)15-8-13(19)7-14(20)9-15/h2-9H,1H3/b16-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBNUCZBPFCDOR-OMCISZLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)C#N)C(=O)N(C1=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C/C2=CC=C(C=C2)C#N)/C(=O)N(C1=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)
![3-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2949599.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2949605.png)

![5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2949608.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2949611.png)

![Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2949613.png)



![5-[2-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2949619.png)